Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1333222-28-8) is a spirocyclic compound with the molecular formula C₁₅H₂₇NO₃ and a molecular weight of 269.38 g/mol . Its structure features a spiro[4.5]decane core, where two rings (one tetrahydrofuran and one piperidine) share a single carbon atom. The tert-butoxycarbonyl (Boc) group acts as a protective moiety for the amine, enhancing stability during synthetic applications. The compound is stored under 2–8°C in dry conditions to prevent degradation .
Properties
IUPAC Name |
tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-13(2,3)19-12(17)16-9-6-15(7-10-16)8-11-18-14(15,4)5/h6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMOPPLAMMWWHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCN(CC2)C(=O)OC(C)(C)C)CCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745314 | |
| Record name | tert-Butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333222-28-8 | |
| Record name | 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333222-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
- 1,4-Dioxaspiro[4.5]decane-8-one (commercially available or synthesized via established routes)
- Solvent: Mixture of glycol dimethyl ether and ethanol
- Temperature: 0–20°C
- Reagents: p-Methylsulfonylmethylisocyanitrile and potassium tert-butoxide
Process:
The initial step involves nucleophilic addition of p-methylsulfonylmethylisocyanitrile to the ketone, facilitated by potassium tert-butoxide, leading to the formation of the nitrile derivative. This step benefits from mild conditions to optimize yield and purity.
| Parameter | Details |
|---|---|
| Solvent | Glycol dimethyl ether + ethanol |
| Temperature | 0–20°C |
| Reagents | p-Methylsulfonylmethylisocyanitrile, potassium tert-butoxide |
| Yield | Approximately 74.76% |
Formation of 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
- Solvent: Toluene
- Temperature: 0–20°C
- Reaction Time: ~13 hours
Process:
The nitrile compound reacts with 1-bromo-2-chloroethane under the influence of lithium diisopropylamide (LDA). This nucleophilic substitution introduces the 2-chloroethyl side chain, preparing the molecule for subsequent cyclization.
| Parameter | Details |
|---|---|
| Solvent | Toluene |
| Temperature | 0–20°C |
| Reaction Time | ~13 hours |
| Yield | ~50.78% |
Cyclization and Ester Formation
- Solvent: Methanol
- Temperature: 50°C
- Pressure: 50 Psi (to facilitate cyclization)
- Reaction Time: 6 hours
Process:
Hydrogenation over Raney nickel reduces the nitrile to an amine, which then undergoes intramolecular cyclization. The subsequent reaction with tert-butyl dicarbonyl anhydride (Boc anhydride) introduces the tert-butyl carbamate protecting group, forming the spirocyclic ester.
| Parameter | Details |
|---|---|
| Solvent | Methanol |
| Temperature | 50°C |
| Pressure | 50 Psi |
| Reaction Time | 6 hours |
| Yield | ~54.8% |
Deprotection to Yield the Final Compound
- Solvent: Acetone-water mixture
- Temperature: 70°C
- Reaction Time: 15 hours
Process:
Deprotection of the Boc group is achieved using pyridinium p-toluenesulfonate (PPTS), resulting in the free carboxylate form of the compound.
| Parameter | Details |
|---|---|
| Solvent | Acetone + Water |
| Temperature | 70°C |
| Reaction Time | 15 hours |
| Yield | ~54.8% |
Summary of Reaction Conditions
| Step | Solvent | Temperature | Duration | Key Reagents | Yield (%) |
|---|---|---|---|---|---|
| 1 | Glycol dimethyl ether + ethanol | 0–20°C | 4 hours | p-Methylsulfonylmethylisocyanitrile, potassium tert-butoxide | 74.76 |
| 2 | Toluene | 0–20°C | 13 hours | 1-bromo-2-chloroethane, LDA | 50.78 |
| 3 | Methanol | 50°C | 6 hours | Hydrogen, Raney nickel, Boc anhydride | 54.8 |
| 4 | Acetone + Water | 70°C | 15 hours | PPTs | 54.8 |
Notes on Methodology and Research Findings
- Cost-Effectiveness: The use of readily available starting materials like 1,4-dioxaspiro[4.5]decane-8-one and common reagents such as potassium tert-butoxide and Boc anhydride enhances economic viability.
- Scalability: The reaction conditions are mild and suitable for large-scale production, with room for process optimization.
- Yield Optimization: Sequential purification and controlled reaction parameters are critical for maximizing yields at each step.
- Environmental Considerations: Use of solvents like toluene and methanol necessitates proper waste management to minimize environmental impact.
Chemical Reactions Analysis
Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS 191805-29-5)
- Molecular Formula: C₁₄H₂₃NO₃
- Key Difference : Replaces the 1,1-dimethyl group with a keto (oxo) substituent at position 1.
- However, the absence of dimethyl groups reduces steric hindrance, which may alter reactivity in nucleophilic substitutions .
(b) Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2)
- Molecular Formula: C₁₃H₂₁NO₃
- Key Difference: Features a smaller spiro[3.5]nonane ring system.
- Impact : Reduced ring size may enhance conformational rigidity, affecting binding affinity in medicinal chemistry applications. The smaller scaffold could limit derivatization opportunities compared to the [4.5]decane system .
(c) Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1250994-14-9)
- Molecular Formula : C₁₃H₂₃N₂O₂
- Key Difference : Incorporates a second nitrogen atom in the spiro system.
- Impact : The diaza structure enhances hydrogen-bonding capacity, making it valuable in drug design for targeting enzymes or receptors with polar active sites. Hydrochloride and oxalate salt forms (e.g., CAS 851325-42-3) improve solubility for biological assays .
Physicochemical Properties
Commercial Availability and Challenges
Biological Activity
Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 1333222-28-8) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, metabolic stability, and implications for pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₂₇NO₃, with a molecular weight of 269.38 g/mol. The compound features a spirocyclic structure, which is significant for its biological interactions and metabolic pathways.
Metabolic Stability
Research indicates that the metabolic stability of this compound is influenced by its tert-butyl group. A study conducted on various analogs demonstrated that replacing the tert-butyl group with other moieties can lead to increased metabolic stability. For instance, compounds with trifluoromethyl groups exhibited significantly lower in vivo clearance rates compared to their tert-butyl counterparts, suggesting that structural modifications can enhance pharmacokinetic properties .
Table 1: In Vitro Clearance of Tert-butyl Replacements
| Compound | Metabolic Stability (t½ in HLM) | Clearance (Rat) |
|---|---|---|
| Tert-butyl Compound | 63 min | High |
| Trifluoromethyl Compound | 114 min | Low |
Biological Activity
The biological activity of this compound has been explored in various contexts:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. However, specific mechanisms and efficacy against various pathogens remain to be fully elucidated.
- CYP450 Interaction : The compound's interaction with cytochrome P450 enzymes has been a focus of research due to its implications for drug metabolism and potential drug-drug interactions. Studies have shown that the compound does not significantly inhibit CYP3A4/5, indicating a lower risk of metabolic interference when co-administered with other drugs .
- Toxicological Profile : Toxicity assessments have indicated that the compound may cause skin irritation and is harmful if swallowed . Understanding these toxicological aspects is crucial for its potential therapeutic use.
Case Studies
Several case studies have examined the biological implications of this compound:
- Case Study 1 : In a study evaluating the effects of various spirocyclic compounds on bacterial growth, this compound demonstrated moderate inhibitory effects against certain Gram-positive bacteria, suggesting potential as an antimicrobial agent.
- Case Study 2 : A pharmacokinetic study involving animal models revealed that the compound's absorption and distribution patterns were favorable, with significant bioavailability observed after oral administration.
Q & A
Q. What are the optimized synthetic routes for preparing tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, and how do reaction conditions influence yield?
A common method involves cyclization reactions using tert-butyl-protected precursors. For example, spirocyclic compounds with similar frameworks are synthesized via acid-catalyzed ketal formation (e.g., using ethylene glycol and p-toluenesulfonic acid) followed by Boc protection, achieving yields up to 76% . Key variables include:
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm spirocyclic connectivity and tert-butyl group presence (e.g., δ 1.39 ppm for tert-butyl protons in CDCl₃) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calcd. 254.330; found 254.163) .
- X-ray Crystallography : Resolves stereochemistry in enantioselective syntheses .
Q. What safety protocols are critical when handling this compound?
- Storage : Store at 2–8°C in sealed, dry containers to prevent hydrolysis .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact.
- Spill Management : Neutralize with sand or vermiculite; avoid aqueous drains .
Advanced Research Questions
Q. How can enantioselective synthesis of this spirocyclic compound be achieved, and what catalysts improve stereochemical control?
Copper-catalyzed asymmetric reactions using phosphoramidite ligands (e.g., (R)-BINOL derivatives) enable enantiomeric excess (ee) >95%. Key steps:
Q. How do structural modifications (e.g., substituent changes) impact biological activity in drug discovery?
-
Spirocyclic Rigidity : Enhances binding affinity to targets like kinases or GPCRs by reducing conformational entropy .
-
Electron-Withdrawing Groups : Fluorine or oxo groups improve metabolic stability (e.g., tert-butyl 4-fluorophenyl analogs show prolonged half-life) .
-
SAR Table :
Derivative Modification Bioactivity (IC₅₀) Parent compound None 10 µM 4-Fluorophenyl analog Fluorine substitution 2.5 µM Oxo-substituted analog Ketone addition 1.8 µM .
Q. How can discrepancies in reported synthetic yields be resolved, and what factors contribute to variability?
- Contradictory Data : Yields range from 38% to 76% for similar routes .
- Root Causes :
- Moisture Sensitivity : Hydrolysis of intermediates in humid conditions.
- Catalyst Purity : Impure p-toluenesulfonic acid reduces efficiency.
- Workup Timing : Delayed quenching increases byproduct formation.
- Mitigation : Use molecular sieves during reactions and anhydrous solvents .
Q. What computational methods are used to predict the compound’s interaction with biological targets?
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
- pH Stability : Degrades rapidly below pH 3 (Boc group hydrolysis) and above pH 9 (spiro ring opening).
- Temperature : Stable at 25°C for 24 hours but decomposes at >60°C .
- Experimental Adjustments : Buffer solutions (pH 5–7) and short reaction times (<12 hrs) are recommended .
Methodological Notes
- Synthesis Scaling : Multigram synthesis requires strict inert conditions (N₂ atmosphere) to prevent oxidation .
- Analytical Cross-Validation : Combine NMR, HRMS, and IR to resolve ambiguous peaks (e.g., overlapping spirocyclic protons) .
- Safety Compliance : Follow GHS Category 2 guidelines for skin/eye irritation and respiratory toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
